N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396815-60-3
VCID: VC11882950
InChI: InChI=1S/C17H13N5O4/c1-10(23)11-3-2-4-12(7-11)20-16(25)14-9-26-17(21-14)22-15(24)13-8-18-5-6-19-13/h2-9H,1H3,(H,20,25)(H,21,22,24)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Molecular Formula: C17H13N5O4
Molecular Weight: 351.32 g/mol

N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide

CAS No.: 1396815-60-3

Cat. No.: VC11882950

Molecular Formula: C17H13N5O4

Molecular Weight: 351.32 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide - 1396815-60-3

Specification

CAS No. 1396815-60-3
Molecular Formula C17H13N5O4
Molecular Weight 351.32 g/mol
IUPAC Name N-(3-acetylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C17H13N5O4/c1-10(23)11-3-2-4-12(7-11)20-16(25)14-9-26-17(21-14)22-15(24)13-8-18-5-6-19-13/h2-9H,1H3,(H,20,25)(H,21,22,24)
Standard InChI Key UYSDKUXWJRXXPY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(3-acetylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide, reflects its intricate architecture:

  • A 1,3-oxazole ring substituted at the 4-position with a carboxamide group linked to a 3-acetylphenyl moiety.

  • A pyrazine ring connected via a carboxamide bond at the oxazole’s 2-position .

Key Physicochemical Data :

PropertyValue
Molecular FormulaC17H13N5O4\text{C}_{17}\text{H}_{13}\text{N}_{5}\text{O}_{4}
Molecular Weight351.32 g/mol
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
logP (Predicted)1.31 (SILICOS-IT)
Topological Polar Surface Area91.32 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The compound’s moderate logP value and polar surface area suggest balanced lipophilicity and solubility, favorable for drug-like properties .

Synthesis and Chemical Reactivity

Reactivity

The carboxamide and acetyl groups render the compound susceptible to:

  • Hydrolysis: Under acidic/basic conditions, yielding 3-acetylaniline and pyrazine-2-carboxylic acid derivatives.

  • Nucleophilic Substitution: At the pyrazine ring’s electron-deficient positions .

Pharmacological Considerations

ADME Profile (Predicted)

ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP450 InhibitionNon-inhibitor (1A2, 2C9, 3A4)

Computational and Docking Studies

Molecular docking of related pyrazine carboxamides reveals:

  • Binding Affinity: ΔG = −6.39 kcal/mol for alkaline phosphatase, surpassing reference drugs like ciprofloxacin (−5.62 kcal/mol) .

  • Key Interactions: Hydrogen bonds with Lys550 and Gln546, π-alkyl interactions with Ile578/Arg615 .

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